molecular formula C12H23NO2 B3047000 Tert-butyl hept-1-en-4-ylcarbamate CAS No. 1335042-33-5

Tert-butyl hept-1-en-4-ylcarbamate

Cat. No.: B3047000
CAS No.: 1335042-33-5
M. Wt: 213.32
InChI Key: IVUJCEAEFHYMLP-UHFFFAOYSA-N
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Description

This compound is known for its stability and versatility, making it valuable in various fields such as pharmaceuticals, organic synthesis, and materials science.

Scientific Research Applications

Tert-butyl hept-1-en-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl hept-1-en-4-ylcarbamate typically involves the reaction of hept-1-en-4-amine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows: [ \text{Hept-1-en-4-amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carbonyl compounds.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used

Mechanism of Action

The mechanism of action of tert-butyl hept-1-en-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, in enzyme inhibition, the carbamate group can form a covalent bond with the active site of the enzyme, leading to its inactivation. The pathways involved often include the formation of intermediate complexes and subsequent stabilization or destabilization of the target molecule .

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the hept-1-en-4-yl group, making it less versatile in certain applications.

    Benzyl carbamate: Contains a benzyl group instead of the hept-1-en-4-yl group, offering different reactivity and stability profiles.

    Ethyl carbamate: A simpler structure with an ethyl group, commonly used in different contexts compared to tert-butyl hept-1-en-4-ylcarbamate.

Uniqueness: this compound stands out due to its unique combination of the tert-butyl and hept-1-en-4-yl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stability and reactivity profiles .

Properties

IUPAC Name

tert-butyl N-hept-1-en-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUJCEAEFHYMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165788
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-33-5
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-propyl-3-buten-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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